molecular formula C14H18 B14295682 (5,5-Dimethylhexa-1,3-dien-1-YL)benzene CAS No. 114444-87-0

(5,5-Dimethylhexa-1,3-dien-1-YL)benzene

Cat. No.: B14295682
CAS No.: 114444-87-0
M. Wt: 186.29 g/mol
InChI Key: BODZIUNRXHFFNP-UHFFFAOYSA-N
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Description

(5,5-Dimethylhexa-1,3-dien-1-yl)benzene is a benzene derivative featuring a conjugated dienyl substituent with two methyl groups at the 5-position of the hexa-1,3-diene chain. This compound is structurally notable for its extended π-system, which confers unique electronic and steric properties. It has been synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in recent studies. For example, the compound (((1Z,3E)-5,5-Dimethylhexa-1,3-dien-1-yl)oxy)methyl)benzene (3Ab) was prepared using 3,3-dimethyl-1-butyne, 9-BBN, and Pd(PPh₃)₄ as a catalyst in a THF/EtOH solvent system, achieving a 61% yield with a Z/E ratio of 87:13 . Characterization via ¹H NMR (δ 5.45–5.10 ppm for olefinic protons), ¹³C NMR (δ 123–130 ppm for sp² carbons), and HRMS (m/z 217.1463 [M+H]⁺) confirmed its stereochemical and structural integrity .

Properties

CAS No.

114444-87-0

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

5,5-dimethylhexa-1,3-dienylbenzene

InChI

InChI=1S/C14H18/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

BODZIUNRXHFFNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The alkylating agent, such as 5,5-dimethylhexa-1,3-dienyl chloride, reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The catalyst polarizes the C–X bond (X = Cl, Br), facilitating electrophilic attack on the aromatic ring. Key parameters include:

  • Temperature : 0–25°C to minimize polyalkylation.
  • Solvent : Dichloromethane or nitrobenzene for optimal catalyst activity.
  • Stoichiometry : A 1:1.2 molar ratio of benzene to alkylating agent ensures complete conversion.

Yield Optimization

Reported yields range from 65–79% , with side products including ortho- and para-isomers. Purification via fractional distillation or silica gel chromatography is critical.

Organometallic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer superior control over regiochemistry and stereochemistry.

Stille Coupling

The Stille reaction couples a stannane derivative of the dienyl group with an aryl halide. For example:
$$ \text{C}6\text{H}5\text{SnBu}3 + \text{BrC}6\text{H}4\text{–CH}2\text{C}(\text{CH}3)2\text{CH}2\text{CH}2\text{CH}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} $$

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%).
  • Solvent : Tetrahydrofuran (THF) or toluene.
  • Yield : Up to 85% with rigorous exclusion of oxygen.

Suzuki-Miyaura Coupling

Aryl boronic acids react with dienyl halides under palladium catalysis:
$$ \text{C}6\text{H}5\text{B(OH)}2 + \text{BrCH}2\text{C}(\text{CH}3)2\text{CH}2\text{CH}2\text{CH}2 \xrightarrow{\text{PdCl}2(\text{dppf})} \text{Product} $$

  • Base : Na₂CO₃ or K₃PO₄.
  • Temperature : 80–100°C.
  • Yield : 70–75% , limited by boronic acid stability.

Catalytic Amide Base-Mediated Synthesis

Recent advances utilize in situ-generated amide bases to promote dehydrohalogenation or elimination reactions.

Potassium Hexamethyldisilazide (KHMDS) System

A one-pot synthesis involves treating 5,5-dimethylhexa-1,3-dienol with KHMDS in DMF:
$$ \text{C}6\text{H}5\text{OH} + \text{Base} \rightarrow \text{C}6\text{H}5\text{O}^- \xrightarrow{\text{Alkylating Agent}} \text{Product} $$

  • Key Features :
    • Yield : 91% under optimized conditions.
    • Stereoselectivity : E,Z-isomer predominance due to steric effects.
    • Purification : Column chromatography (hexane:ethyl acetate).

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Advantages Limitations
Friedel-Crafts AlCl₃, FeCl₃ 65–79 Cost-effective Poor stereocontrol
Stille Coupling Pd(PPh₃)₄ 80–85 High regioselectivity Toxicity of tin reagents
Suzuki-Miyaura PdCl₂(dppf) 70–75 Air-stable reagents Moderate yields
Amide Base Catalysis KHMDS, TMAF 85–91 Excellent stereocontrol Sensitive to moisture

Purification and Characterization

Distillation

  • Fractional Distillation : Effective for separating isomers (bp: 180–190°C at 10 mmHg).
  • Steam Distillation : Removes high-boiling byproducts.

Chromatography

  • Silica Gel : Elution with hexane:toluene (10:1) resolves diastereomers.
  • HPLC : Purity >99% achievable using C18 columns.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.65–6.75 (m, 2H, CH=CH), 2.30 (s, 6H, CH₃).
  • IR : 1655 cm⁻¹ (C=C stretch), 2956 cm⁻¹ (C–H).

Industrial-Scale Considerations

Large-scale production favors Friedel-Crafts alkylation due to lower catalyst costs. However, catalytic amide base systems are gaining traction for pharmaceutical applications requiring high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethylhexa-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,5-Dimethylhexa-1,3-dien-1-YL)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. The specific pathways and molecular targets depend on the nature of the reactions and the conditions under which they occur .

Comparison with Similar Compounds

The following analysis compares (5,5-dimethylhexa-1,3-dien-1-yl)benzene with structurally or functionally analogous benzene derivatives, emphasizing synthesis, stereoselectivity, and substituent effects.

Structural Analogues with Substituted Dienyl Chains
Compound Name Synthesis Method Yield (%) Z/E Ratio Key Characterization Data Reference
(Z)-1-Chloro-4-((styryloxy)methyl)benzene (3Da) Pd-catalyzed coupling with PhB(OH)₂ 65 95:5 ¹H NMR δ 6.70–5.20 ppm; IR 1640 cm⁻¹
(Z)-Triisopropyl(3-(styryloxy)prop-1-yn-1-yl)silane (3Ea) Pd-catalyzed coupling with PhB(OH)₂ 79 97:3 ¹³C NMR δ 120–135 ppm; HRMS m/z 315.2
This compound (3Ab) Pd-catalyzed coupling with 3,3-dimethyl-1-butyne 61 87:13 HRMS m/z 217.1463; IR 1680 cm⁻¹

Key Observations :

  • Steric and Electronic Effects : The 5,5-dimethyl substitution in 3Ab reduces steric hindrance compared to bulkier substituents (e.g., silane in 3Ea ), but the electron-donating methyl groups may stabilize the dienyl system, enhancing reactivity in cross-coupling reactions .
  • Stereoselectivity : The Z/E ratios of 3Ab (87:13) and 3Da (95:5) suggest that electron-withdrawing groups (e.g., Cl in 3Da ) or bulky substituents (e.g., silane in 3Ea ) improve stereoselectivity by restricting rotational freedom during bond formation .
Benzene Derivatives with Cyclopentadienyl Substituents

The compound 1-methyl-4-(4,5,5-trimethylcyclopenta-1,3-dien-1-yl)benzene (precursor to laurokamurene B) shares a conjugated dienyl system with 3Ab but incorporates a cyclopentadienyl ring. Its synthesis via gold(I)-catalyzed cyclization achieved a single-step yield of 72%, highlighting the efficiency of transition-metal catalysts in constructing strained cyclic systems . In contrast, 3Ab requires multi-step coupling, reflecting the challenges of stabilizing linear dienyl chains without ring strain .

Reactivity of Electron-Donating vs. Electron-Withdrawing Substituents

Studies on dihydroxybenzene derivatives (e.g., 1,4-dihydroxybenzene) reacting with dienyl systems reveal that electron-donating groups (e.g., -OCH₃) enhance reaction rates by stabilizing intermediates, whereas electron-withdrawing groups (e.g., -NO₂) suppress reactivity . For 3Ab, the electron-donating methyl groups likely facilitate nucleophilic attack during synthesis, akin to methoxy-substituted benzene derivatives .

Functional Group Compatibility

Unlike 3,5-dihydroxyethylbenzene (which forms colored complexes with FeCl₃), 3Ab lacks hydroxyl groups, rendering it inert to such diagnostic tests. This property makes it preferable in applications requiring chemical stability, such as polymer precursors or ligands .

Q & A

Q. What are the standard synthetic routes for (5,5-Dimethylhexa-1,3-dien-1-yl)benzene?

The compound is synthesized via a palladium-catalyzed cross-coupling reaction. A representative method involves reacting 3,3-dimethyl-1-butyne with 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) and ethanol, followed by coupling with a benzene derivative using Pd(PPh₃)₄ as a catalyst. This yields the target compound with a Z/E ratio of 87/13 and a 61% isolated yield. Reaction optimization includes controlling temperature (room temperature to reflux) and stoichiometry of reagents .

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H NMR reveals olefinic proton resonances at δ 5.2–5.8 ppm (doublets for conjugated dienes) and aromatic protons at δ 6.8–7.4 ppm. ¹³C NMR confirms methyl groups (δ 20–25 ppm) and sp² carbons (δ 120–140 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=C stretching) and ~3000 cm⁻¹ (C-H aromatic stretching) .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 158.1305 for C₁₂H₁₄) .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin contact and inhalation of aerosols .
  • Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to limit vapor exposure .
  • Spill Management : Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can stereoselectivity (Z/E ratio) be improved during synthesis?

Stereoselectivity is influenced by:

  • Catalyst Choice : Pd(PPh₃)₄ enhances Z-selectivity due to ligand steric effects. Alternative catalysts (e.g., Pd(OAc)₂ with bulky ligands) may further modulate selectivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer stabilization via dipole interactions .
  • Temperature Control : Lower temperatures (0–25°C) slow isomerization, preserving the kinetically favored Z-product .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The reaction proceeds via a transmetallation mechanism:

  • Oxidative addition of the aryl halide to Pd(0).
  • Transmetallation with the alkenylborane intermediate.
  • Reductive elimination to form the C-C bond, with steric hindrance from the 5,5-dimethyl group favoring Z-configuration retention .

Q. How can researchers address gaps in ecological toxicity data for this compound?

While no ecotoxicological data is available, a tiered assessment strategy is recommended:

  • Read-Across Analysis : Use data from structurally similar alkenes (e.g., 1,3-pentadiene) to estimate biodegradability and aquatic toxicity .
  • In Silico Modeling : Tools like EPI Suite predict persistence (P) and bioaccumulation (B) scores based on logP and molecular weight .

Q. How should contradictory spectral data (e.g., NMR shifts) in literature be resolved?

  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (solvent, temperature, concentration) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm carbon-proton correlations .
  • Collaborative Validation : Cross-reference data with public databases (e.g., EPA DSSTox) or independent labs .

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